molecular formula C21H20N4O3 B2741890 1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034238-14-5

1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2741890
CAS RN: 2034238-14-5
M. Wt: 376.416
InChI Key: UZFBJBFFACYJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one" have been synthesized and evaluated for their biological activities. For instance, pyridoquinolones containing azetidinones have been explored for their antibacterial and antifungal activities against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. Some compounds have also been screened against Mycobacterium tuberculosis H37Rv, demonstrating the potential of these molecules in developing new antimicrobial agents (Patel & Pathak, 2012).

Antibacterial Properties

Another direction of research has focused on the synthesis of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, which have shown characteristic enhancement in antibacterial activity against Gram-positive bacteria. This suggests the potential application of these compounds in treating respiratory tract infections caused by pathogens such as Streptococcus pneumoniae, while also retaining activity against Gram-negative bacteria (Miyamoto et al., 1995).

Quantitative Structure-Activity Relationships (QSAR)

Research on quantitative structure-activity relationships of antibacterial agents based on similar compounds has clarified the structural requirements for 3-substituted azetidines to enhance antibacterial activity. This type of study aids in understanding how different substitutions on the molecule affect its antibacterial potency, guiding the design of more effective antibacterial agents (Okada et al., 1993).

Anticancer Activity

Quinoline compounds, which share structural similarities with the specified compound, have been recognized for their effective anticancer activity. The synthetic versatility of quinoline allows the generation of a large number of structurally diverse derivatives, which have been examined for their modes of action in inhibiting cancer drug targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This underscores the potential of quinoline derivatives in cancer drug development and refinement (Solomon & Lee, 2011).

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-8-16(10-20(26)25(13)15-3-4-15)28-17-11-24(12-17)21(27)14-2-5-18-19(9-14)23-7-6-22-18/h2,5-10,15,17H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFBJBFFACYJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-6-methyl-4-((1-(quinoxaline-6-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

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